molecular formula C23H25ClN2O4S B1246038 Clorotepine maleate CAS No. 4789-68-8

Clorotepine maleate

Cat. No.: B1246038
CAS No.: 4789-68-8
M. Wt: 461 g/mol
InChI Key: GWKBZIADWSOIQV-BTJKTKAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clorotepine maleate involves the reaction of 8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl with 4-methylpiperazine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The maleate salt form is preferred for its stability and solubility properties .

Chemical Reactions Analysis

Types of Reactions: Clorotepine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Clorotepine maleate has been extensively studied for its applications in various fields:

    Chemistry: Used as a reference compound in the study of tricyclic antipsychotics.

    Biology: Investigated for its effects on neurotransmitter systems.

    Medicine: Primarily used in the treatment of schizophrenic psychosis and other psychiatric disorders.

    Industry: Utilized in the development of new neuroleptic agents

Comparison with Similar Compounds

Uniqueness: Clorotepine maleate is unique due to its high affinity for a broad range of dopamine and serotonin receptors, which contributes to its potent antipsychotic effects. Its ability to block norepinephrine reuptake further distinguishes it from other similar compounds .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2S.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,13,17H,8-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKBZIADWSOIQV-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13448-22-1 (Parent), 110-16-7 (Parent)
Record name Clorotepine maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004789688
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DSSTOX Substance ID

DTXSID6045791
Record name Octoclothepine maleate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4789-68-8
Record name Octoclothepin maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4789-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clorotepine maleate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octoclothepine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octoclothepin maleate salt
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Record name CLOROTEPINE MALEATE
Source FDA Global Substance Registration System (GSRS)
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